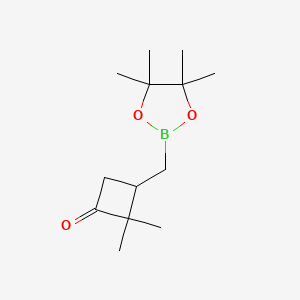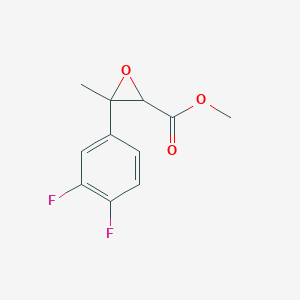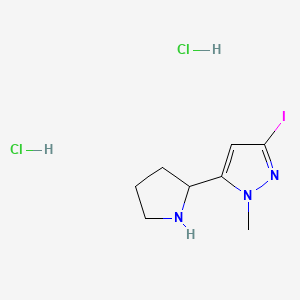
1,2,3,4-Tetrahydronaphthalene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalene-2,7-diol is a chemical compound with the molecular formula C10H12O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 7 positions. The reaction typically employs nickel catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other hydrogenated forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalene-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon derivative of naphthalene, lacking the hydroxyl groups.
2,3-Naphthalenediol: A dihydroxy derivative of naphthalene with hydroxyl groups at the 2 and 3 positions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: A similar compound with hydroxyl groups at the 2 and 3 positions.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10-12H,2,4,6H2 |
Clé InChI |
SDIDZOWKHWAPAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


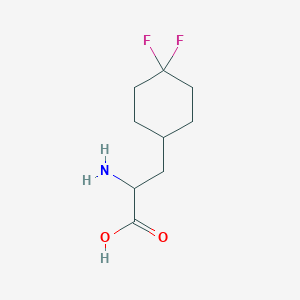
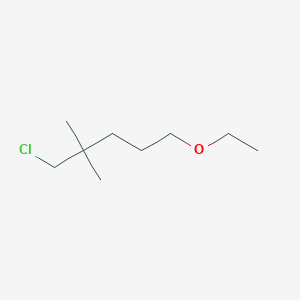
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
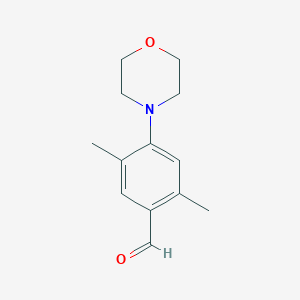


![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)

